molecular formula C16H16BrN5 B12270290 6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B12270290
M. Wt: 358.24 g/mol
InChI Key: BMWIJOFVDQXNIA-UHFFFAOYSA-N
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Description

6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a bromo group at the 6th position and an azetidine ring at the 4th position The azetidine ring is further substituted with a 2-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Azetidine Ring Formation: The azetidine ring can be introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Imidazole Substitution: The final step involves the substitution of the azetidine ring with the 2-methyl-1H-imidazole moiety, which can be achieved through a nucleophilic substitution reaction using a suitable imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The imidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, under conditions such as reflux or microwave-assisted synthesis.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: De-brominated quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving quinazoline and imidazole derivatives.

    Chemical Biology: The compound can be used to investigate the role of specific functional groups in biological systems.

    Industrial Applications: It may have applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various kinases, while the imidazole moiety can interact with metal ions and other biomolecules. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline: Similar structure but with a quinoline core instead of quinazoline.

    6-chloro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline: Similar structure but with a chloro group instead of a bromo group.

    4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline: Similar structure but without the bromo group.

Uniqueness

The presence of the bromo group at the 6th position and the specific substitution pattern involving the azetidine and imidazole moieties make 6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline unique. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16BrN5

Molecular Weight

358.24 g/mol

IUPAC Name

6-bromo-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinazoline

InChI

InChI=1S/C16H16BrN5/c1-11-18-4-5-21(11)7-12-8-22(9-12)16-14-6-13(17)2-3-15(14)19-10-20-16/h2-6,10,12H,7-9H2,1H3

InChI Key

BMWIJOFVDQXNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br

Origin of Product

United States

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